2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline
Description
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is a fluorinated aniline derivative characterized by a trifluoromethylphenyl substituent at the para position of the aniline ring and a fluorine atom at the ortho position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-[2-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBSLXPFSOQDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These groups can also influence the compound’s electronic properties, making it more reactive in certain chemical environments .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Position and Identity
Key Observations :
- Electron-withdrawing effects : Fluorine and trifluoromethyl groups enhance electrophilic substitution resistance .
Electronic Properties
- Fluorine vs. Chlorine : Chlorine in 2-Chloro-4-(trifluoromethyl)aniline provides stronger electron withdrawal but reduces lipophilicity compared to fluorine .
- Nitro groups : Compounds like 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline exhibit heightened reactivity in nucleophilic environments due to nitro groups .
Physicochemical Properties
Notes:
- Increased molecular weight and aromaticity in the target compound reduce water solubility compared to smaller analogs .
Biological Activity
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 4-position, serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in drug discovery.
The molecular formula of this compound is , with a molecular weight of approximately 267.20 g/mol. It appears as a clear, faint yellow liquid with a density of around 1.4 g/cm³ and a boiling point near 172.8°C at 760 mmHg.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of heterocycles, which have demonstrated diverse pharmacological properties. The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity of compounds derived from this aniline derivative.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Quinoxalines | Derived from aniline | Antimicrobial, anticancer |
| Phenazines | Nitrogen-containing rings | Antitumor |
| Benzimidazotriazines | Complex heterocycles | Antiviral, antiparasitic |
The biological mechanisms through which this compound exerts its effects largely depend on the specific heterocycles synthesized from it. For example, quinoxalines have been shown to inhibit certain cancer cell lines through apoptosis induction, while phenazines exhibit antimicrobial properties by disrupting bacterial cell membranes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:
- Anticancer Activity : A study reported that compounds derived from this aniline exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937). The IC50 values ranged from 0.11 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : In another investigation, derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases, demonstrating the ability to reduce oxidative stress markers and improve neuronal survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
